molecular formula C11H15NO6S B2600289 N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine CAS No. 363572-86-5

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine

Cat. No.: B2600289
CAS No.: 363572-86-5
M. Wt: 289.3
InChI Key: QEFVADPJRBYYQS-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine is a glycine derivative characterized by a 2,4-dimethoxyphenyl group and a methylsulfonyl moiety attached to the nitrogen atom of the glycine backbone. Its molecular formula is C₁₁H₁₅NO₆S, with a molecular weight of 301.31 g/mol (calculated by replacing the methyl ester group in ’s derivative with a carboxylic acid). The compound is noted for its role as a high-purity intermediate in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

2-(2,4-dimethoxy-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-17-8-4-5-9(10(6-8)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFVADPJRBYYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and methylsulfonyl chloride.

    Formation of Intermediate: The 2,4-dimethoxyaniline reacts with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)amine.

    Glycine Coupling: The intermediate is then coupled with glycine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties .

Peptide Synthesis
This compound is utilized in peptide synthesis, enabling the construction of peptides with specific functionalities. The ability to modify its structure allows researchers to create tailored peptides for various applications in biochemistry and pharmacology .

Biological Research

Enzyme Interaction Studies
The compound can act as a biochemical probe to study enzyme interactions and metabolic pathways. Its sulfonyl group enhances its ability to interact with biological macromolecules, making it a useful tool in biochemical research.

Neuroscience Applications
Research indicates potential applications in neuroscience, particularly in studies related to neurotransmitter systems. The compound may help explore treatments for neurological disorders by modulating neurotransmitter activity .

Pharmaceutical Development

Drug Design and Development
this compound is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to target specific biological pathways makes it a candidate for developing new pharmaceuticals .

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. This suggests its potential as a lead compound in anticancer drug development .

Material Science

Advanced Material Development
The compound is explored in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties allow for the creation of materials with specific functionalities, including enhanced durability and chemical resistance .

Environmental Applications

Remediation of Heavy Metals
Recent studies have shown that glycine derivatives can be used in remediation processes to remove heavy metals from contaminated environments. The interaction of these compounds with metal oxides enhances their efficacy in environmental applications .

Data Summary Table

Application AreaSpecific Use CaseReference
Chemical SynthesisIntermediate for organic compounds
Biological ResearchProbe for enzyme interactions
Pharmaceutical DevelopmentPotential anti-inflammatory and anticancer agent
Material ScienceDevelopment of advanced materials
Environmental ScienceRemediation of heavy metals

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine with key analogs, focusing on substituent variations, molecular properties, and functional distinctions:

Compound Name Substituents (R₁, R₂) Sulfonyl Group (R₃) Molecular Formula Molecular Weight (g/mol) Key Differences/Applications References
This compound R₁ = 2,4-dimethoxyphenyl; R₂ = H Methyl C₁₁H₁₅NO₆S 301.31 Target compound; API intermediate
N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R₁ = 2-methoxyphenyl; R₂ = H 4-methylphenyl C₁₆H₁₇NO₅S 335.37 Larger sulfonyl group; reduced methoxy substitution
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine R₁ = 4-chlorophenyl; R₂ = H 3,4-dimethoxyphenyl C₁₅H₁₄ClNO₆S 371.80 Chlorine substituent; dual methoxy sulfonyl group
N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)-glycine R₁ = 2,4-dimethylphenyl; R₂ = H Methyl C₁₁H₁₅NO₄S 257.30 Methyl instead of methoxy groups
N-(3-Fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG) R₁ = 3-fluorophenyl; R₂ = H Methyl C₉H₁₀FNO₄S 255.25 Fluorine substituent; KCNA1 potassium channel activation
N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R₁ = 4-chloro-2-methylphenyl; R₂ = H 4-methylphenyl C₁₆H₁₆ClNO₄S 361.83 Chlorine and methyl substituents; aryl sulfonyl group

Key Structural and Functional Insights:

Substituent Effects: Methoxy vs. Methyl Groups: Replacement of methoxy (electron-donating) with methyl groups (e.g., ) reduces polarity and may alter pharmacokinetic properties like solubility .

Sulfonyl Group Variations :

  • Methylsulfonyl vs. Aryl Sulfonyl : Methylsulfonyl (as in the target compound) offers compact steric bulk, whereas aryl sulfonyl groups (e.g., 4-methylphenyl in ) increase molecular weight and may influence metabolic stability .

Functional Activity :

  • Channel Modulation : 3FMSG () activates KCNA1 potassium channels, suggesting sulfonamide-glycine hybrids may target ion channels .
  • API Intermediates : The target compound and its methyl ester derivative () are prioritized in pharmaceutical synthesis due to their high purity (>97%) and compatibility with ISO-certified processes .

Biological Activity

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine (N-DMPSG) is a compound of growing interest in pharmacology due to its potential biological activities. This article delves into the biological activity of N-DMPSG, exploring its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅N₀₆S
  • Molar Mass : 289.3 g/mol
  • CAS Number : 363572-86-5
  • Structure : The compound consists of a glycine backbone with a methylsulfonyl group and a dimethoxyphenyl moiety, contributing to its unique properties and potential interactions with biological targets.

Preliminary studies suggest that N-DMPSG may function as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their inhibition has therapeutic implications in cancer treatment and other diseases. However, the precise mechanisms remain under investigation.

1. Antioxidant Properties

In vitro studies indicate that N-DMPSG exhibits significant antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress caused by free radicals, which are implicated in various diseases, including neurodegenerative disorders and diabetes.

2. Enzyme Inhibition

Research has demonstrated that N-DMPSG acts as an enzyme inhibitor. Specifically, it shows promise in inhibiting aldose reductase, an enzyme involved in the polyol pathway linked to diabetic complications . This inhibition could offer therapeutic benefits for managing diabetes-related conditions.

3. Potential Therapeutic Applications

N-DMPSG is being investigated for its potential applications in various fields:

  • Cancer Treatment : As an HDAC inhibitor, it may contribute to cancer therapies by altering gene expression related to tumor growth.
  • Neurodegenerative Diseases : Its antioxidant properties suggest potential benefits in treating conditions like Alzheimer's disease.
  • Diabetes Management : By inhibiting aldose reductase, it may help mitigate complications associated with diabetes .

Comparative Analysis with Related Compounds

To understand the unique characteristics of N-DMPSG, a comparison with similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
N-(2-Methoxyphenyl)-N-(methylsulfonyl)-glycineC₁₁H₁₃N₀₆SLacks the second methoxy group; potential for reduced activity.
N-(4-Methylphenyl)-N-(methylsulfonyl)-glycineC₁₁H₁₃N₀₆SDifferent phenyl substituent; altered biological properties.
N-(2,5-Dimethoxyphenyl)-N-(methylsulfonyl)-glycineC₁₂H₁₅N₀₆SAdditional methoxy group; may enhance solubility but alter activity.

The presence of two methoxy groups on the phenyl ring in N-DMPSG enhances its lipophilicity and biological activity compared to related compounds.

Case Studies and Research Findings

Recent research highlights the ongoing exploration of N-DMPSG's biological activities:

  • A study noted its potential as an enzyme inhibitor in various assays, suggesting that modifications to the glycine structure could enhance inhibitory effects against specific targets .
  • Investigations into its antioxidant capabilities revealed that it effectively reduces oxidative stress markers in cellular models, indicating therapeutic potential in oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine and confirming its structural integrity?

  • Synthesis : Utilize coupling reactions involving sulfonylation of glycine derivatives. For example, react 2,4-dimethoxyaniline with methylsulfonyl chloride under controlled alkaline conditions, followed by glycine conjugation. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) is critical to isolate the product .
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and coupling constants. High-resolution mass spectrometry (HRMS) should match theoretical and experimental values within ±2 ppm. For example, HRMS data for analogous compounds show deviations <1 ppm .

Q. How can researchers determine the physicochemical properties of this compound for experimental applications?

  • Solubility : Perform shake-flask experiments in solvents like DMSO, methanol, and water, followed by HPLC-UV quantification.
  • Stability : Conduct accelerated degradation studies under varying pH (e.g., 1.2–9.0), temperature (25–60°C), and light exposure. Monitor degradation products via LC-MS .
  • Partition Coefficient (LogP) : Use reversed-phase HPLC with a C18 column and a water/acetonitrile gradient to estimate LogP .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Storage : Store in airtight containers at -20°C, desiccated, to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, such as ion channel modulation?

  • Experimental Design : Use patch-clamp electrophysiology on transfected HEK293 cells expressing KCNA1 channels. Prepare dose-response curves (0.1–100 µM) and measure current inhibition. Include controls (e.g., 3FMSG from as a reference).
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Validate selectivity via counter-screens against related channels (e.g., KCNQ1) .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of modifications to the methoxy or sulfonyl groups?

  • SAR Strategies :

  • Substituent Variation : Synthesize analogs with halogens (e.g., 3FMSG ) or trifluoromethyl groups (e.g., pyrimidinyl derivatives in ) at the phenyl ring.
  • Functional Assays : Test analogs in biological assays (e.g., ion channel activation) and correlate activity with electronic (Hammett σ) or steric parameters.
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in protein targets (e.g., KCNA1 ).

Q. How should researchers address contradictions in reported biological activities across studies?

  • Variable Analysis :

  • Purity : Verify compound purity (>95%) via HPLC and elemental analysis.
  • Assay Conditions : Standardize buffer composition (e.g., K⁺ concentration in ion channel assays ).
  • Cell Lines : Compare results across multiple cell models (e.g., HEK293 vs. CHO).
    • Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and identify confounding variables (e.g., solvent used in assays) .

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